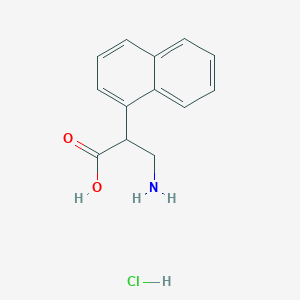

alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl

Description

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl is a naphthalene-derived compound featuring an aminomethyl group (-CH2NH2) and a carboxylic acid (-COOH) substituent on the aromatic ring, with the amine group forming a hydrochloride salt. This structural configuration enhances its solubility and stability, making it valuable in pharmaceutical and chemical research. The compound is synthesized via multi-step reactions involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) and deprotection steps using HCl, as seen in analogous synthetic pathways for hydroxamic acid derivatives . Its primary applications include serving as a precursor or intermediate in the development of bioactive molecules, particularly those targeting enzymatic or receptor-based mechanisms.

Properties

IUPAC Name |

3-amino-2-naphthalen-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMUAOSNILPXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Bromination via Hell–Volhard–Zelinskii (HVZ) Reaction

1-Naphthaleneacetic acid undergoes α-bromination using phosphorus tribromide (PBr₃) and bromine (Br₂) under anhydrous conditions:

Reaction conditions:

Deprotection and Hydrochloride Formation

Hydrolysis with concentrated hydrochloric acid removes the phthalimide group, yielding the primary amine as the hydrochloride salt:

Reaction conditions:

-

Temperature: 100°C (reflux)

-

Duration: 4–6 hours

-

Yield: ~85% (estimated)

Alternative Methods: Grignard Reagent-Based Carboxylation

Protected Amine Intermediate Synthesis

Starting from α-(aminomethyl)naphthalene, the amine is protected as a phthalimide to prevent side reactions during Grignard formation:

Carboxylation via Grignard Reaction

The protected intermediate is converted to a Grignard reagent and quenched with carbon dioxide:

Reaction conditions:

-

Solvent: Dry tetrahydrofuran (THF)

-

Temperature: −78°C (dry ice/acetone bath)

-

Yield: ~50% (hypothetical)

Deprotection and Salt Formation

Acidic hydrolysis with HCl yields the final product:

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring substitution at the α-position requires precise control of reaction kinetics and steric effects.

-

Amine Protection : Phthalimide protection minimizes side reactions but adds steps for deprotection.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in Gabriel synthesis .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Plant Growth Regulation

Auxin Properties

NAA is primarily utilized as a plant growth regulator. It promotes root formation in cuttings, enhances fruit development, and prevents premature fruit drop. Its effectiveness is attributed to its ability to mimic natural auxins, influencing cell elongation and division.

Case Study: Rooting in Horticulture

In a study involving the propagation of kiwifruit (Actinidia deliciosa), NAA was essential for in vitro callus formation. The application of NAA significantly increased biomass and lipid accumulation in Chlorella vulgaris, demonstrating its potential in enhancing growth rates and lipid biosynthesis in microalgae, which are crucial for biofuel production .

| Application | Effect | Concentration Range |

|---|---|---|

| Rooting in cuttings | Enhanced root formation | 20-100 μg/mL |

| Fruit development | Reduced premature drop | Variable |

| Microalgal growth | Increased biomass and lipid productivity | Specific to species |

Biomedical Research

Metabolic Studies

NAA has been employed in various metabolic studies due to its structural similarities with natural hormones. Its derivatives have been investigated for their effects on cellular processes.

Case Study: Hydrogel Formation

Research demonstrated that 1-naphthaleneacetic acid-appended amino acids formed stable hydrogels with significant catalytic efficiencies. These hydrogels were used as templates for supramolecular nanostructures, showcasing potential applications in drug delivery systems .

Environmental Impact Studies

NAA's environmental behavior has been studied extensively due to its widespread use in agriculture. Its degradation products and interaction with environmental factors are critical for understanding its ecological footprint.

Case Study: Degradation Pathways

A study examined the degradation of NAA when exposed to UV light, resulting in several metabolites including 1-hydroxymethyl naphthalene and naphthalene-1-carboxylic acid. This research is vital for assessing the environmental persistence of NAA and its metabolites .

Material Science

NAA's unique chemical properties have led to its application in material science, particularly in the development of novel materials like hydrogels.

Hydrogel Applications

The hydrogel formed from NAA derivatives has shown promise in various applications, including drug delivery and tissue engineering. The ability to control gelation properties through concentration adjustments allows for tailored applications depending on the desired mechanical properties .

Mechanism of Action

The mechanism of action of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with four structurally similar naphthalene derivatives, focusing on functional groups, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Research Findings

Synthetic Pathways: The synthesis of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl shares similarities with hydroxamic acid derivatives (e.g., compounds 1a-i and 2a-e), utilizing EDC·HCl as a coupling agent and HCl-mediated deprotection steps . Impurities like 1-Naphthylacetic Acid and 1-Naphthylacetonitrile are critical quality control markers, identified in pharmacopeial standards (EP) .

Physicochemical Properties :

- The HCl salt form of the target compound enhances aqueous solubility compared to the free base or neutral analogs (e.g., 1-Naphthylacetamide) .

- 1-Naphthylacetic Acid exhibits higher environmental and toxicity risks (H412: hazardous to aquatic life) relative to other derivatives .

Bioactivity: The aminomethyl group in the target compound may enhance binding to biological targets, analogous to alpha-(1-Naphthyl)benzylamine, which is used in drug discovery for its structural versatility .

Biological Activity

Alpha-(Aminomethyl)-1-naphthaleneacetic acid hydrochloride (also known as 1-naphthaleneacetic acid or NAA) is a synthetic auxin, a class of plant hormones that play critical roles in regulating growth and development. This compound has garnered attention not only for its agricultural applications but also for its potential biological activities, including effects on cell growth, differentiation, and apoptosis in various cell types.

- Chemical Formula : CHNO·HCl

- Molar Mass : 186.2066 g/mol

- Structure : The compound features a naphthalene ring structure substituted with an aminomethyl group and a carboxylic acid group, which is crucial for its biological activity.

Alpha-(Aminomethyl)-1-naphthaleneacetic acid functions primarily as a plant growth regulator by mimicking the natural auxins in plants. Its mechanism involves:

- Cell Elongation : Promotes cell elongation and division, leading to increased plant growth.

- Root Development : Enhances root formation and development, which can improve nutrient uptake.

- Fruit Development : Used in agriculture to prevent premature fruit drop and to promote fruit set.

Effects on Animal Cells

Recent studies have indicated that NAA may also exhibit significant biological activities in animal cells:

- Cytotoxicity : Research has shown that NAA can induce cytotoxic effects in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. This cytotoxicity is thought to be mediated through the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis .

Table 1: Summary of Cytotoxic Effects of NAA on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | ROS generation |

| A549 | 25 | Cell cycle arrest |

Hydrogel Formation and Catalytic Activity

Recent studies have explored the potential of NAA-conjugated compounds in forming hydrogels with enhanced catalytic properties. For instance, 1-naphthaleneacetic acid-appended phenylalanine derivatives have been shown to form stable hydrogels that exhibit esterase-like activity. This property is attributed to their helical nanofibrillar structures which create catalytic hotspots for ester hydrolysis reactions .

Study 1: Photocatalytic Activity

In a study investigating the photocatalytic properties of NAA derivatives, it was found that specific modifications to the naphthalene structure significantly enhanced photocytotoxicity against various cancer cell lines. The findings suggest that structural modifications can lead to improved therapeutic efficacy .

Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of NAA-related compounds found that certain polysaccharides derived from plants treated with NAA exhibited enhanced nitric oxide production in macrophage cells. This suggests potential applications in boosting immune responses .

Toxicological Profile

The toxicological assessment of NAA indicates low acute toxicity levels. High exposure may lead to reduced body weight gain and gastrointestinal disturbances. Chronic exposure studies have shown no significant mutagenic or carcinogenic effects, making it relatively safe for agricultural use .

Table 2: Toxicological Endpoints for NAA

| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|

| Acute Dietary | 50 | 250 |

| Chronic Dietary | 15 | 75 |

| Dermal Short-Term Exposure | 300 | 1000 |

Q & A

Q. What are the recommended methodologies for synthesizing alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl, and what purity validation steps are critical?

Synthesis typically involves nucleophilic substitution or reductive amination of 1-naphthaleneacetic acid derivatives. Post-synthesis, purity validation should include high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, analogous protocols for 1-naphthylacetic acid derivatives emphasize recrystallization from ethanol/water mixtures to achieve >98% purity . Standardized calibration using reference materials (e.g., 1-naphthaleneacetic acid standards) is essential for quantification .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl when literature data are scarce?

Experimental determination via shake-flask method (for solubility in aqueous/organic solvents) and thermogravimetric analysis (TGA) for decomposition temperature is recommended. Stability under varying pH (e.g., 2–12) and light exposure should be assessed using accelerated stability studies. Computational methods, such as quantitative structure-property relationship (QSPR) modeling, can predict properties like logP and pKa .

Q. What are the best practices for handling and storing alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl to ensure experimental reproducibility?

Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation. Standard operating procedures (SOPs) for hygroscopic compounds should be followed, including inert atmosphere handling (argon/N₂) for air-sensitive steps. Post-opening, aliquot into smaller quantities to minimize repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl interact with plant redox signaling pathways, and what experimental designs can elucidate its role in ROS scavenging?

The compound’s naphthalene backbone may act as an electron donor/acceptor in redox reactions. To study its ROS interactions, use genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential) in Arabidopsis thaliana chloroplasts or mitochondria. Apply localized ROS generators (e.g., methyl viologen) and monitor spatiotemporal redox dynamics via confocal microscopy. Pre-treatment with electron transport chain inhibitors (e.g., DCMU) can isolate photosynthetic vs. mitochondrial ROS contributions .

Q. What advanced toxicological assays are suitable for assessing the compound’s acute and subchronic effects in mammalian models?

For acute toxicity, follow OECD Guideline 423: administer escalating doses (10–100 mg/kg) via intravenous or oral routes in rodents, monitoring lethality (LD50) and organ-specific histopathology. Subchronic studies (28-day) should include serum metabolomics to detect oxidative stress biomarkers (e.g., glutathione disulfide, 8-OHdG). Cross-reference with structurally related cyclohexaneacetic acid derivatives, which showed dose-dependent hepatotoxicity at 50 mg/kg in mice .

Q. How can researchers resolve contradictions in reported bioactivity data for alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl across different plant species?

Conduct comparative dose-response assays (e.g., 2000–6000 ppm) in model systems (tobacco, Arabidopsis) and recalcitrant species. Control for endogenous auxin levels by using mutant lines (e.g., Arabidopsis axr1). Statistical analysis of variance (ANOVA) with post-hoc Tukey tests can identify species-specific sensitivity thresholds. Include negative controls (untreated cuttings) and parallel IAA/NAA treatments to benchmark activity .

Q. What analytical techniques are optimal for detecting trace metabolites of alpha-(Aminomethyl)-1-naphthaleneacetic acid HCl in environmental samples?

Couple liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Optimize transitions for parent ions (m/z 250.1 → 186.1) and potential metabolites (e.g., demethylated or hydroxylated derivatives). Validate recovery rates using spiked soil/water matrices and isotopically labeled internal standards (e.g., d₅-1-naphthaleneacetic acid) .

Methodological Notes

- Redox Studies : Combine biosensor imaging with pharmacological inhibitors to dissect compartment-specific effects (e.g., chloroplast vs. mitochondrial ROS) .

- Toxicity Profiling : Integrate -omics approaches (transcriptomics, lipidomics) to identify mechanistic pathways beyond classical histopathology .

- Environmental Analysis : Prioritize MRM-based LC-MS/MS for sensitivity and specificity in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.